molecular formula C7H8N2O2 B2996019 (2R)-2-Pyrazin-2-ylpropanoic acid CAS No. 2248202-56-2

(2R)-2-Pyrazin-2-ylpropanoic acid

Cat. No.: B2996019
CAS No.: 2248202-56-2
M. Wt: 152.153
InChI Key: SKXWKRTUQYCURO-RXMQYKEDSA-N
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Description

(2R)-2-Pyrazin-2-ylpropanoic acid is a chiral carboxylic acid characterized by a pyrazine ring substituted at the 2-position of a propanoic acid backbone. The (2R)-stereochemistry confers enantiomeric specificity, making it a valuable building block in asymmetric synthesis and pharmaceutical chemistry. Pyrazine derivatives are known for their roles in medicinal chemistry, particularly as bioisosteres for aromatic heterocycles, enhancing metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

(2R)-2-pyrazin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(7(10)11)6-4-8-2-3-9-6/h2-5H,1H3,(H,10,11)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXWKRTUQYCURO-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Pyrazin-2-ylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyrazine and a suitable propanoic acid derivative.

    Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.

    Catalysts and Reagents: Commonly used catalysts include palladium or platinum-based catalysts, while reagents such as hydrogen gas or specific acids/bases may be employed to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of (2R)-2-Pyrazin-2-ylpropanoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Pyrazin-2-ylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.

    Substitution: The pyrazine ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is a typical setup.

    Substitution: Halogenating agents, acids, or bases are often employed depending on the desired substitution.

Major Products:

Scientific Research Applications

(2R)-2-Pyrazin-2-ylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2R)-2-Pyrazin-2-ylpropanoic acid exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares (2R)-2-Pyrazin-2-ylpropanoic acid with five structurally related compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Applications Safety Profile
(2R)-2-Pyrazin-2-ylpropanoic acid Pyrazine ring C₇H₈N₂O₂ 168.15 g/mol Pharmaceutical intermediates, chiral building blocks Limited data; assume standard handling for carboxylic acids (gloves, eye protection)
(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridine ring + amino group C₈H₁₀N₂O₂ 182.18 g/mol Peptide synthesis, D-alanine analogs, covalent modifiers in chemical biology No direct hazards reported; handle as per laboratory safety protocols
(2R)-2-(Pyrimidin-2-ylamino)-propanoic acid Pyrimidine ring + amino group C₇H₁₀N₄O₂ 198.18 g/mol Bioactive peptide analogs, enzyme inhibitors Not specified; assume similar to pyrazine derivatives
(R)-2-(2-Oxopyrrolidin-1-yl)propanoic acid Pyrrolidinone ring C₇H₁₁NO₃ 157.17 g/mol Neurological research, prodrug development No acute toxicity data; handle with standard precautions
2-(Thiophen-2-yl)propanoic acid Thiophene ring C₇H₈O₂S 156.20 g/mol Material science, organic electronics, antimicrobial agents Acute toxicity (oral, dermal, inhalation); requires PPE and ventilation

Biological Activity

(2R)-2-Pyrazin-2-ylpropanoic acid, also known as 3-(pyrazin-2-yl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of (2R)-2-Pyrazin-2-ylpropanoic acid features a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. This structural configuration contributes to its unique biological activities. The compound can be represented by the following molecular formula:

C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2

1. Antimicrobial Properties

Research indicates that (2R)-2-Pyrazin-2-ylpropanoic acid exhibits antimicrobial activity. A study highlighted its potential against various bacterial strains, suggesting that it may inhibit bacterial growth through interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Pseudomonas aeruginosa64 μg/mL

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Case Study: Inhibition of COX Enzymes
A study demonstrated that (2R)-2-Pyrazin-2-ylpropanoic acid reduced COX-2 expression in human cell lines, leading to decreased levels of prostaglandins associated with inflammation.

3. Antioxidant Activity

Another significant biological activity of this compound is its antioxidant potential. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders .

The biological effects of (2R)-2-Pyrazin-2-ylpropanoic acid are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound binds to key enzymes involved in metabolic pathways, modulating their activity and leading to various biological effects.
  • Receptor Interaction: It may act on specific receptors that mediate cellular responses to inflammation and oxidative stress.

Research Findings

Recent studies have utilized techniques such as molecular docking and in vitro assays to elucidate the binding affinity and mechanism of action of (2R)-2-Pyrazin-2-ylpropanoic acid. These methods provide insights into how the compound interacts with its biological targets and the implications for drug development.

Table 2: Summary of Research Findings

Study FocusKey Findings
Antimicrobial TestingEffective against multiple bacterial strains
Anti-inflammatory StudiesReduced COX-2 expression
Antioxidant ActivitySignificant free radical scavenging ability

Q & A

Q. What are the optimal synthetic routes for (2R)-2-Pyrazin-2-ylpropanoic acid, and how can stereochemical purity be ensured?

The synthesis of chiral compounds like (2R)-2-Pyrazin-2-ylpropanoic acid often involves asymmetric catalysis or resolution techniques. A common approach is:

  • Asymmetric alkylation : Using pyrazine derivatives and chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the α-carbon.
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze enantiomers, as demonstrated in related systems for aziridine-containing dipeptides .
  • Deprotection strategies : For N-terminal or C-terminal modifications, mild acidic conditions (e.g., TFA) are preferred to avoid racemization, though C-terminal deprotection is generally more feasible .

Validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents. X-ray crystallography using SHELX programs (e.g., SHELXL) provides definitive stereochemical confirmation .

Q. How can the structural and stereochemical integrity of (2R)-2-Pyrazin-2-ylpropanoic acid be confirmed?

A multi-technique approach is critical:

  • X-ray crystallography : The gold standard for absolute configuration determination. Refinement with SHELXL ensures high accuracy .
  • Circular dichroism (CD) : Correlate observed Cotton effects with known R-configuration analogs (e.g., cysteine derivatives) .
  • NMR spectroscopy : Use 1H^1H-1H^1H NOESY or 13C^{13}C-1H^1H coupling constants to assess spatial arrangement.

Troubleshooting : If NMR and CD data conflict with crystallography, re-examine sample purity or consider dynamic effects (e.g., rotamers).

Advanced Research Questions

Q. What methodologies are recommended for studying (2R)-2-Pyrazin-2-ylpropanoic acid in enzyme-substrate interactions?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamics with target enzymes (e.g., pyrazinamidases).
  • Molecular docking : Use PyMOL or AutoDock to model interactions between the pyrazine ring and active-site residues.
  • Site-directed mutagenesis : Validate binding hypotheses by mutating key residues (e.g., histidine or aspartate in catalytic pockets).

Case study : Similar pyrazine derivatives (e.g., (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid) have been used to probe peptide-ligand binding mechanisms .

Q. How can researchers address contradictions in stability data under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40–60°C. Monitor degradation via LC-MS.
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life. For example, pyrazine derivatives often degrade via hydrolysis of the carboxylic acid group.
  • Stabilization strategies : Lyophilization or formulation with cyclodextrins can enhance stability, as seen in related propanoic acid analogs .

Data interpretation : If degradation products conflict with expectations (e.g., unexpected lactone formation), perform 1H^1H-NMR to identify intermediates.

Q. What advanced applications exist for (2R)-2-Pyrazin-2-ylpropanoic acid in medicinal chemistry?

  • Peptide mimetics : Incorporate into pseudopeptides to enhance metabolic stability or target selectivity (e.g., ACE inhibitors) .
  • Covalent inhibitors : Functionalize the carboxylic acid group to react with catalytic nucleophiles (e.g., serine proteases).
  • Prodrug design : Esterify the acid to improve bioavailability, leveraging pyrazine’s role as a hydrogen-bond acceptor.

Example : Analogous compounds like ω-(4-arylpiperazine)propanoic acids have been explored for CNS targets (e.g., 5-HT2A_{2A} receptors) .

Q. How should researchers resolve discrepancies in enantiomeric excess measurements between HPLC and polarimetry?

  • Cross-validation : Run both methods using standardized conditions. Polarimetry may fail if impurities share optical activity.
  • Chiral derivatization : Convert the compound to a diastereomeric mixture (e.g., with Mosher’s acid) and analyze via 1H^1H-NMR .
  • Machine calibration : Ensure polarimeter and HPLC detectors are calibrated with certified standards (e.g., (R)- and (S)-mandelic acid).

Note : SHELXL refinement of crystal structures can arbitrate conflicting data by providing unambiguous stereochemistry .

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